molecular formula C18H20N2O4S B2623788 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one CAS No. 1251698-05-1

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one

Cat. No. B2623788
CAS RN: 1251698-05-1
M. Wt: 360.43
InChI Key: WUZHRFKGIUCOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one, also known as MSV, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. MSV has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one works by binding to the active site of protein kinases, preventing them from phosphorylating their substrates. This inhibition of protein kinase activity can lead to a variety of cellular effects, including changes in gene expression, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects:
5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one has also been shown to have neuroprotective effects, protecting neurons from damage caused by ischemia and other insults.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one in lab experiments is its potency as a protein kinase inhibitor. It has been shown to be effective at inhibiting a wide range of protein kinases, making it a valuable tool for studying various biological processes. However, one limitation of using 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one is its potential for off-target effects. As a potent inhibitor of protein kinases, 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one can also inhibit other enzymes that are not the intended target, leading to unintended effects.

Future Directions

There are several future directions for the use of 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one in scientific research. One area of interest is the use of 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one in combination with other drugs to enhance their effectiveness. 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one has been shown to enhance the effectiveness of several chemotherapy drugs in cancer cells. Another area of interest is the development of more specific protein kinase inhibitors that target specific kinases without off-target effects. Overall, 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one is a valuable tool for studying protein kinases and their role in various biological processes, and its use in scientific research is likely to continue to expand in the future.

Synthesis Methods

The synthesis of 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one involves a multistep process that starts with the reaction of 4-vinylbenzaldehyde with 2-pyridinecarboxylic acid to form 1-(4-vinylbenzyl)pyridin-2(1H)-one. This intermediate is then reacted with morpholine and sulfuryl chloride to form the final product, 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one. The synthesis of 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one has been widely used in scientific research as a tool for studying protein kinases and their role in various biological processes. It has been shown to be a potent inhibitor of several protein kinases, including JNK, p38, and ERK. 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one has been used to study the role of these kinases in cancer, inflammation, and other diseases.

properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-15-3-5-16(6-4-15)13-19-14-17(7-8-18(19)21)25(22,23)20-9-11-24-12-10-20/h2-8,14H,1,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZHRFKGIUCOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one

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